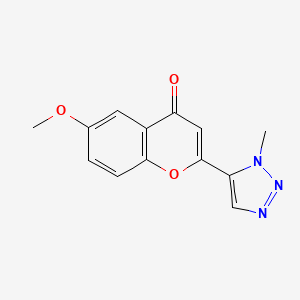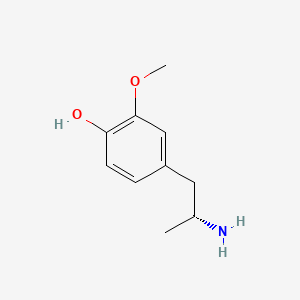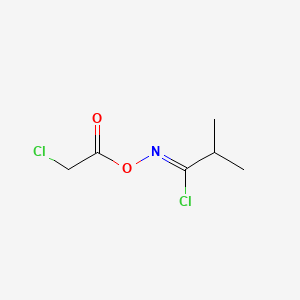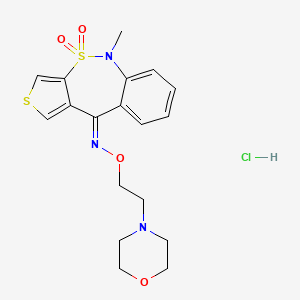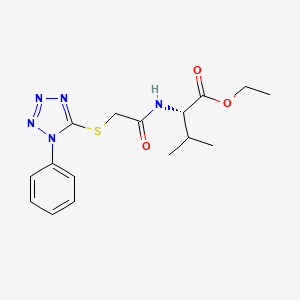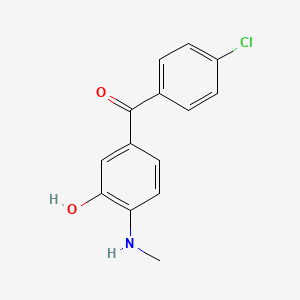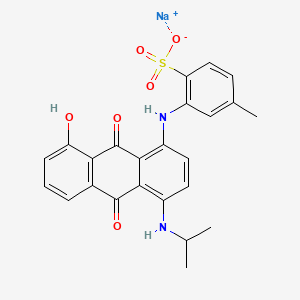
Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 280-122-0, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is effective against a variety of microorganisms, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a disinfectant and antiseptic in medical settings, as well as in dental care products.
准备方法
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.
科学研究应用
Chlorhexidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.
Biology: Employed in research on microbial resistance and the development of new disinfectants.
Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.
Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.
作用机制
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.
相似化合物的比较
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar applications but different chemical structure.
Triclosan: A widely used antimicrobial compound with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness of Chlorhexidine
Chlorhexidine is unique in its broad-spectrum activity and its ability to remain effective in the presence of organic matter. Unlike some other antimicrobial agents, chlorhexidine has a prolonged residual effect, making it highly effective in preventing infections over extended periods.
属性
CAS 编号 |
83006-72-8 |
|---|---|
分子式 |
C24H21N2NaO6S |
分子量 |
488.5 g/mol |
IUPAC 名称 |
sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI 键 |
ZLPBMRAPIWOTLN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


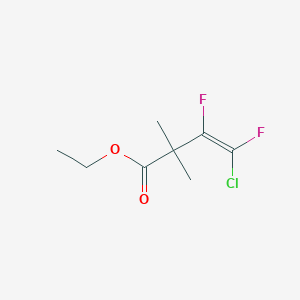
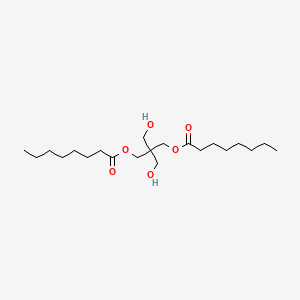
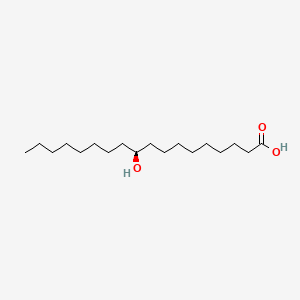
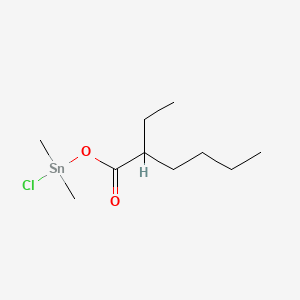
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
